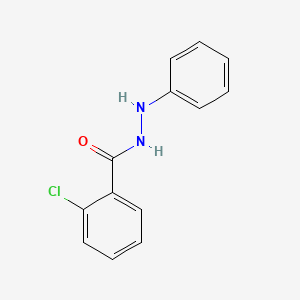

2-chloro-N'-phenylbenzohydrazide

Description

2-Chloro-N'-phenylbenzohydrazide is a benzohydrazide derivative characterized by a chlorine atom at the 2-position of the benzene ring and a phenyl group attached to the hydrazide nitrogen. This compound belongs to a class of hydrazide derivatives known for their diverse applications, including corrosion inhibition, biological activity, and coordination chemistry. Its structure enables chelation with metal ions, forming complexes that enhance its functional properties . Key spectral features include IR absorption bands for NH (~3249 cm⁻¹) and C=O (~1680 cm⁻¹), consistent with hydrazide functional groups .

Properties

IUPAC Name |

2-chloro-N'-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCKXLSCPMYOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997340 | |

| Record name | 2-Chloro-N-phenylbenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-88-1 | |

| Record name | NSC405516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-phenylbenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N’-phenylbenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions are optimized to maximize yield and purity. The product is then purified by recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N’-phenylbenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

Oxidation and Reduction Reactions: The hydrazide moiety can be oxidized to form corresponding azides or reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.

Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium hypochlorite.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of substituted benzohydrazides.

Condensation Reactions: Formation of hydrazones.

Oxidation Reactions: Formation of azides.

Reduction Reactions: Formation of amines.

Scientific Research Applications

2-Chloro-N’-phenylbenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N’-phenylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The chlorine atom and phenyl group contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target enzyme or receptor.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Corrosion Inhibition

Metal complexes of N'-phenylbenzohydrazide derivatives, including 2-chloro variants, exhibit notable corrosion inhibition properties. For example:

- Mn(II) and Co(II) complexes of N'-phenylbenzohydrazide show anodic inhibition behavior in oilfield-produced water, with inhibition efficiency increasing with concentration. Quantum chemical parameters (e.g., EHOMO, ELUMO) correlate strongly with experimental results, where electron-withdrawing groups like chlorine enhance charge transfer capabilities .

- Oxovanadium(V) complexes of 2-chloro-N'-(substituted benzylidene)benzohydrazide demonstrate divergent biological activities. The complex with a 5-chloro-2-hydroxybenzylidene substituent (1) exhibits 82% urease inhibition, while a methoxy-substituted analogue (2) shows only 28.2% inhibition, highlighting the critical role of substituents in bioactivity .

Structural Modifications and Physicochemical Properties

Variations in the hydrazide backbone and substituents significantly alter molecular properties:

- N'-(2-Hydroxy-1-naphthylmethylene) derivative (): The addition of a naphthyl group increases molecular rigidity, as confirmed by X-ray crystallography (mean σ(C–C) = 0.003 Å). This structural feature may enhance thermal stability compared to simpler benzylidene analogues.

- 6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide (): Incorporation of an imidazopyridine ring introduces heterocyclic complexity, likely enhancing binding affinity in biological systems.

Table 2: Structural and Physical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.